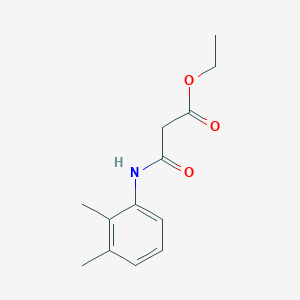![molecular formula C21H27NO4 B13446784 N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
N-[(-)-Jasmonoyl]-(L)-phenlalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(-)-Jasmonoyl]-(L)-phenylalanine is a conjugate of jasmonic acid and the amino acid phenylalanine. This compound is a part of the jasmonate family, which are plant hormones involved in regulating various physiological processes, including growth, development, and stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.
Wissenschaftliche Forschungsanwendungen
N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.
Wirkmechanismus
N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl jasmonate: Another jasmonate derivative with similar biological activities.
Jasmonic acid: The parent compound of N-[(-)-Jasmonoyl]-(L)-phenylalanine.
Salicylic acid: A plant hormone involved in defense responses, often compared with jasmonates.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-phenylalanine is unique due to its specific conjugation of jasmonic acid and phenylalanine, which may confer distinct biological activities compared to other jasmonates. Its ability to modulate plant defense mechanisms and stress responses makes it a valuable compound for research and agricultural applications.
Eigenschaften
Molekularformel |
C21H27NO4 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
BYYWRCJZFSTRMQ-ONYWMEGZSA-N |
Isomerische SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





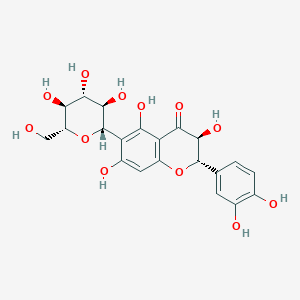
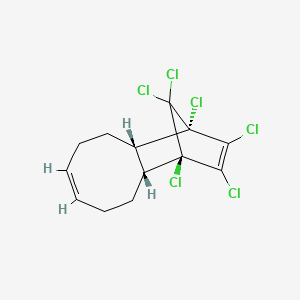
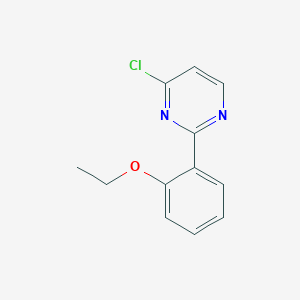
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
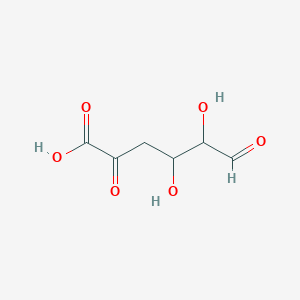
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
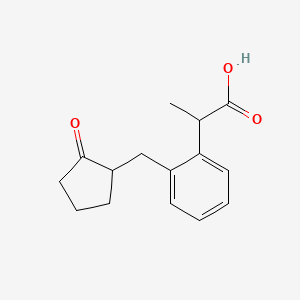
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
